![molecular formula C13H17N5O B2830531 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-34-3](/img/structure/B2830531.png)
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
“1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
- PPs serve as strategic compounds for optical applications due to their tunable photophysical properties. Their simpler and greener synthetic methodology compared to other fluorophores makes them attractive for studying intracellular processes, chemosensors, and organic materials .
- The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances absorption and emission behaviors, allowing for the design of solid-state emitters .
- While not directly related to PPs, pyrazolo[1,5-a]pyrimidines have been explored as antitumor agents. Their applications extend to targets such as B-Raf, KDR, Lck, Src kinase, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, and TRPC .
- Optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides led to novel selective and orally bioavailable DDR1 inhibitors .
- The synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7. These modifications enhance their potential applications in various contexts .
- The heteroatoms (B, N, O, or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions, expanding their utility in coordination chemistry .
- Fluorogenic heterocyclic compounds, including PPs, play a crucial role in bio-macromolecular interactions. Their unique properties enable applications in bioimaging and biosensing .
Fluorescent Probes and Imaging Agents
Antitumor Agents
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Functional Modifications via Synthesis
Chelating Agents for Ions
Bio-Macromolecular Interactions
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on CDK2 also suppresses the activation of NF-κB and IL-6, which are involved in inflammatory responses and cancer progression .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces caspase-3 activation, which is a key player in the execution-phase of cell apoptosis .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs . Therefore, the future directions for “1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” and similar compounds could involve further exploration of their potential applications in these fields.
properties
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDWMGUVHQMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea |
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